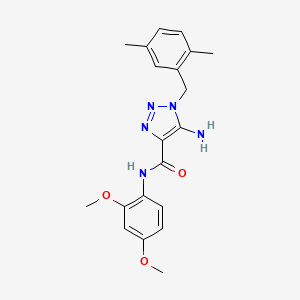![molecular formula C10H9BrF2 B2475481 [(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene CAS No. 757203-97-7](/img/structure/B2475481.png)
[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene is a compound that features a cyclopropyl ring substituted with bromomethyl and difluoromethyl groups, attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene typically involves the bromomethylation of a cyclopropyl precursor. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Addition Reactions: The difluorocyclopropyl ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with unique biological activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which [(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene exerts its effects involves its interaction with molecular targets through its reactive bromomethyl and difluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: A compound with three bromomethyl groups attached to a benzene ring.
Bromomethylcyclopropane: A simpler analog with a bromomethyl group attached to a cyclopropane ring.
Eigenschaften
IUPAC Name |
[(1R,3S)-3-(bromomethyl)-2,2-difluorocyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c11-6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBOSSUEGACYCT-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
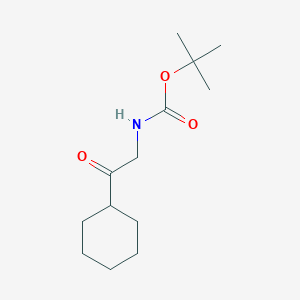
![4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2475402.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)
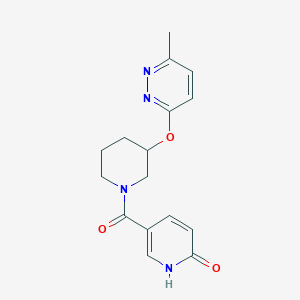
![2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide](/img/structure/B2475406.png)
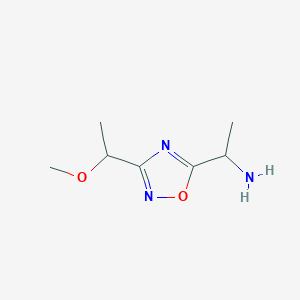
![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)
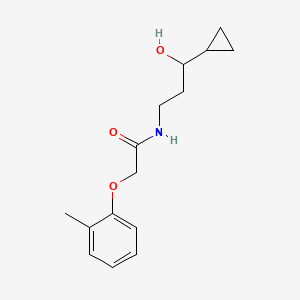
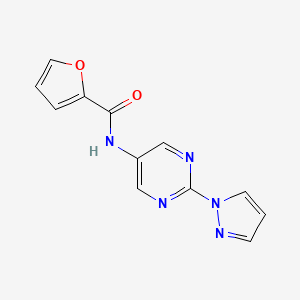
![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)
![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)
